N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound features a triazolo[4,3-b]pyridazine core substituted at position 6 with a pyridin-3-yl group and at position 3 with a sulfanyl-acetamide moiety linked to a 4-acetylphenyl group.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c1-13(27)14-4-6-16(7-5-14)22-19(28)12-29-20-24-23-18-9-8-17(25-26(18)20)15-3-2-10-21-11-15/h2-11H,12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBAJTVSKIKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active compounds. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl and pyridazinone moieties, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Molecular Differences
Table 1: Key Properties of Triazolo[4,3-b]pyridazine Derivatives
*Note: The molecular formula for the target compound is inferred as ~C₂₀H₁₈N₇O₃S based on structural analysis.
Substituent Effects on Properties
- Pyridin-3-yl (Target Compound): The nitrogen-rich pyridine ring may improve binding to biological targets (e.g., enzymes or receptors) through π-π stacking or H-bonding.
- 4-Methylphenyl (): Methyl groups increase lipophilicity, favoring membrane permeability but possibly accelerating metabolic degradation .
- Furan-2-yl (): The oxygen atom in furan could participate in polar interactions, though its electron-rich nature might reduce oxidative stability .
Biological Activity
N-(4-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound with significant potential in pharmacological applications. Its structure indicates that it belongs to a class of compounds known for various biological activities, including anticancer and antimicrobial properties. This article reviews its biological activity, supported by relevant data tables and findings from recent studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C20H16N6O2S
- Molecular Weight : 404.4 g/mol
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. For instance:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, particularly at the G2/M phase. This was evidenced by a significant accumulation of cells in this phase upon treatment with the compound.
- Apoptotic Induction : The compound significantly up-regulated pro-apoptotic genes such as Bax while down-regulating anti-apoptotic genes like Bcl2. This suggests a mechanism through which the compound promotes apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Inhibited |
| Staphylococcus aureus | Inhibited |
| Klebsiella pneumoniae | Inhibited |
| Pseudomonas aeruginosa | Inhibited |
| Candida albicans | Inhibited |
These findings highlight the compound's potential as an antimicrobial agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The triazole and pyridazine moieties may play crucial roles in binding to these targets.
Study 1: Anticancer Efficacy
A study published in 2023 evaluated the anticancer efficacy of the compound on breast cancer cell lines. The results indicated that treatment with the compound led to:
- Increased Caspase 3/7 activity (indicating apoptosis)
- Significant reduction in cell viability at concentrations above 10 μg/mL.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of the compound against a range of bacteria and fungi. The results demonstrated effective inhibition against several strains, suggesting its potential utility in treating infections caused by resistant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
